3-Penten-2-one,4-(1-pyrrolidinyl)-
Description
3-Penten-2-one,4-(1-pyrrolidinyl)- (CAS: 23652-59-7, 3389-57-9, 34143-51-6) is an α,β-unsaturated ketone (enone) with a pyrrolidine substituent at the 4-position. Its molecular formula is C₉H₁₅NO, with an average molecular mass of 153.225 g/mol and a monoisotopic mass of 153.115 g/mol . The compound exhibits (3E)-stereochemistry, as indicated by its IUPAC name (3E)-4-(1-pyrrolidinyl)-3-penten-2-one. Its ChemSpider ID is 4528787, and it is registered under MDL number MFCD00173704 .
Properties
IUPAC Name |
4-pyrrolidin-1-ylpent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUMGRRVCLAYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
Pyrrolidine vs. Morpholine Substituents The pyrrolidine group in the target compound is a five-membered secondary amine ring, offering moderate basicity (pKa ~11) and conformational rigidity. In contrast, 4-morpholinyl (C₉H₁₅NO₂) introduces a six-membered ring with an oxygen atom, enhancing polarity and hydrogen-bonding capacity . Morpholine derivatives are often used in drug design for improved solubility, while pyrrolidine-containing compounds may exhibit stronger receptor-binding affinity due to reduced steric hindrance .
Amine Substituents: Methylamino vs. 4-(Dimethylamino)- (C₇H₁₃NO) is a tertiary amine with higher basicity (pKa ~10) and steric bulk, which may hinder interactions in biological systems .
Non-Amine Analogs: 4-Methyl Substituent 3-Penten-2-one,4-methyl- (C₆H₁₀O) lacks an amine group, rendering it a simple α,β-unsaturated ketone.
Research Implications
- Biological Activity: Pyrrolidine derivatives, such as Levomoramide and Racemoramide (), are used in opioid receptor modulation, highlighting the pharmacological relevance of the pyrrolidinyl group. The target compound’s enone-pyrrolidine hybrid structure warrants investigation for similar bioactivity .
- Analytical Differentiation : Mass spectral data (e.g., molecular ion peaks at m/z 153 for the target vs. m/z 169 for the morpholine analog) can distinguish these compounds in mixtures .
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